![molecular formula C13H10FN B15362534 4-[2-(3-Fluorophenyl)-vinyl]pyridine](/img/structure/B15362534.png)
4-[2-(3-Fluorophenyl)-vinyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3-Fluorophenyl)-vinyl]pyridine is a chemical compound characterized by a pyridine ring substituted with a vinyl group and a 3-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3-Fluorophenyl)-vinyl]pyridine typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of a pyridine derivative with a 3-fluorophenyl boronic acid derivative under mild conditions. The reaction is usually carried out in the presence of a palladium catalyst, a base, and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The process would be optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions: 4-[2-(3-Fluorophenyl)-vinyl]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can produce reduced pyridine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
科学的研究の応用
4-[2-(3-Fluorophenyl)-vinyl]pyridine has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It can be employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Industry: It is used in the production of materials and chemicals with specific properties, such as polymers and electronic materials.
作用機序
The mechanism by which 4-[2-(3-Fluorophenyl)-vinyl]pyridine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the specific biological system or application.
類似化合物との比較
4-[2-(3-Fluorophenyl)-vinyl]pyridine can be compared with other similar compounds, such as 4-[2-(4-Fluorophenyl)-vinyl]pyridine and 4-[2-(2-Fluorophenyl)-vinyl]pyridine These compounds differ in the position of the fluorine atom on the phenyl ring, which can affect their chemical reactivity and biological activity
List of Similar Compounds
4-[2-(4-Fluorophenyl)-vinyl]pyridine
4-[2-(2-Fluorophenyl)-vinyl]pyridine
4-[2-(3-Chlorophenyl)-vinyl]pyridine
4-[2-(3-Bromophenyl)-vinyl]pyridine
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H10FN |
|---|---|
分子量 |
199.22 g/mol |
IUPAC名 |
4-[(E)-2-(3-fluorophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10FN/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-10H/b5-4+ |
InChIキー |
PIWWCRHLRHAEQD-SNAWJCMRSA-N |
異性体SMILES |
C1=CC(=CC(=C1)F)/C=C/C2=CC=NC=C2 |
正規SMILES |
C1=CC(=CC(=C1)F)C=CC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-3-methylthiobenzo[f]quinazoline](/img/structure/B15362451.png)
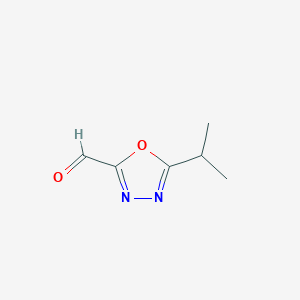

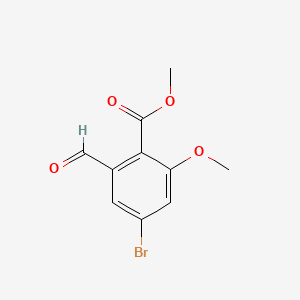
![tert-butyl 3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15362479.png)
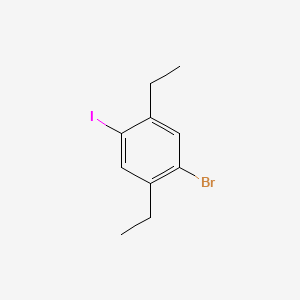
![Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B15362486.png)
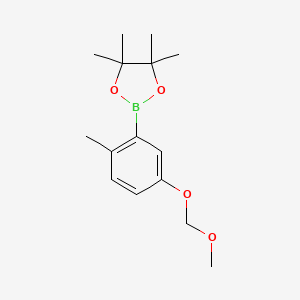
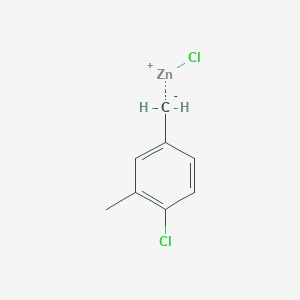
![Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B15362501.png)
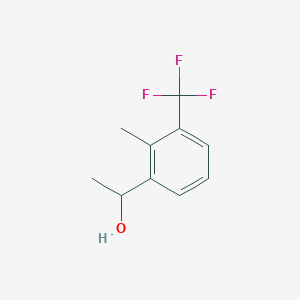
![5-(Hydroxymethyl)-11,15,15-trimethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one](/img/structure/B15362516.png)
![(2S)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15362529.png)
![2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol](/img/structure/B15362535.png)
